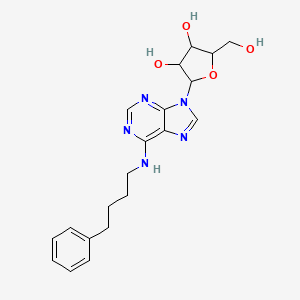
alpha-TPA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-tetradecanoylphorbol-13-acetate, commonly known as alpha-TPA, is a diester of phorbol. It is a potent tumor promoter often employed in biomedical research to activate the signal transduction enzyme protein kinase C. The effects of this compound on protein kinase C result from its similarity to one of the natural activators of classic protein kinase C isoforms, diacylglycerol .
Métodos De Preparación
Alpha-TPA can be synthesized through the esterification of phorbol with tetradecanoic acid and acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Análisis De Reacciones Químicas
Alpha-TPA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Hydrolysis: This compound can be hydrolyzed to yield phorbol and the corresponding acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Alpha-TPA has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for studying esterification reactions.
Biology: Employed in cell biology research to study signal transduction pathways and the role of protein kinase C in cellular processes.
Medicine: Investigated for its potential therapeutic applications in cancer treatment and as a diagnostic tool in cytogenetic testing of B-cell cancers.
Mecanismo De Acción
Alpha-TPA exerts its effects by activating protein kinase C, a family of enzymes involved in various cellular processes. The activation of protein kinase C by this compound mimics the natural activation by diacylglycerol, leading to the phosphorylation of target proteins and subsequent changes in cellular functions. The molecular targets and pathways involved in the action of this compound include the regulation of gene expression, cell proliferation, and apoptosis .
Comparación Con Compuestos Similares
Alpha-TPA is similar to other phorbol esters, such as phorbol 12-myristate 13-acetate and phorbol 12,13-dibutyrate. These compounds also activate protein kinase C and have similar biological effects. this compound is unique in its specific structure and potency as a tumor promoter. Other similar compounds include diacylglycerol, which is a natural activator of protein kinase C, and synthetic analogs of phorbol esters used in research .
Propiedades
Fórmula molecular |
C36H56O8 |
|---|---|
Peso molecular |
616.8 g/mol |
Nombre IUPAC |
[(1S,6R,13S)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |
InChI |
InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24?,27?,28?,30?,32?,34-,35-,36-/m1/s1 |
Clave InChI |
PHEDXBVPIONUQT-BRMNCXBCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC1C([C@]2(C(C=C(C[C@]3(C2C=C(C3=O)C)O)CO)C4[C@@]1(C4(C)C)OC(=O)C)O)C |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


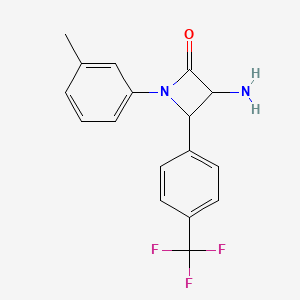
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14785785.png)
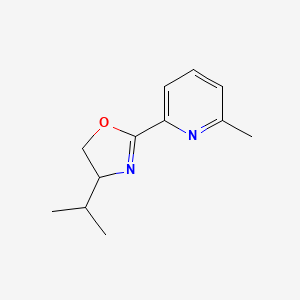
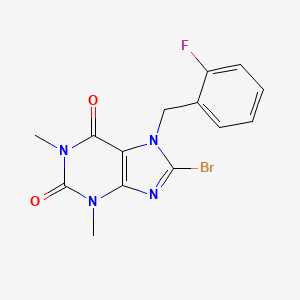
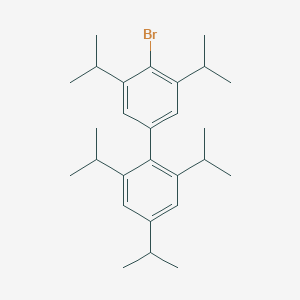

![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14785810.png)
![(1aS,7S,7bS)-1a,7,7b-trimethyl-4-methylidene-2,3,4a,5,6,7a-hexahydro-1H-cyclopropa[h]azulen-7-ol](/img/structure/B14785811.png)
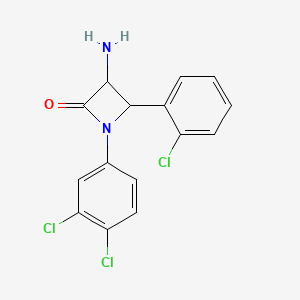
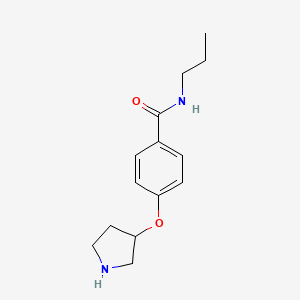
![1,1-Ethanediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-](/img/structure/B14785829.png)
![Tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14785830.png)
![[3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B14785833.png)
